(R)-Dtbm-segphos

Catalog No.
S3317604
CAS No.
566940-03-2
M.F
C74H100O8P2
M. Wt
1179.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Dtbm-segphos

CAS Number

566940-03-2

Product Name

(R)-Dtbm-segphos

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C74H100O8P2

Molecular Weight

1179.5 g/mol

InChI

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3

InChI Key

ZNORAFJUESSLTM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C

(R)-DTBM-SEGPHOS (CAS: 566940-03-2) is a highly specialized, axially chiral biaryl bisphosphine ligand engineered for demanding asymmetric catalysis . Structurally, it combines the exceptionally narrow dihedral (bite) angle of the spirobiindane-like benzodioxole backbone with the massive steric shielding of 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents . In procurement and process chemistry, this ligand is specifically selected for late-stage pharmaceutical synthesis, highly hindered cross-couplings, and asymmetric hydrogenations where standard ligands fail to induce sufficient stereocontrol. Its unique architecture forces substrates into a highly restricted chiral pocket, enabling exceptional enantioselectivity and turnover numbers in mainstream industrial workflows .

Generic substitution of (R)-DTBM-SEGPHOS with industry-standard ligands like (R)-BINAP or unsubstituted (R)-SEGPHOS frequently results in catastrophic loss of enantioselectivity or complete catalytic failure [1]. BINAP's wider bite angle cannot properly orient highly flexible or bulky substrates, leading to commercially unviable enantiomeric excesses in demanding reactions such as Rh-catalyzed Hayashi additions [2]. Furthermore, unsubstituted SEGPHOS lacks the extended non-covalent interaction network provided by the DTBM groups. This massive steric bulk is not merely for spatial restriction; it actively stabilizes key transition states via C-H···H-C interactions [1]. Consequently, buyers cannot downgrade to cheaper, less sterically demanding analogs without risking severe process inefficiencies, low turnover numbers, or total reaction failure.

Process-Scale Enantioselective Rh-Catalyzed Hayashi Addition

In the Rh-catalyzed asymmetric 1,4-addition of (isopropenyl)pinacolboronate to 2-cyclohexen-1-one, standard ligands fail to provide meaningful stereocontrol. Comparative screening demonstrated that (R)-BINAP yielded less than 25% ee, whereas (R)-DTBM-SEGPHOS achieved >99% ee [1]. This massive differentiation enabled the successful 100 kg pilot-scale production of the target ketone with 82% yield and >99.4% ee[1].

Evidence DimensionEnantiomeric excess (ee) in Rh-catalyzed 1,4-addition
Target Compound Data>99% ee (with 82% yield on 100 kg scale)
Comparator Or Baseline(R)-BINAP (<25% ee)
Quantified Difference>74% absolute increase in ee
ConditionsRh catalyst, heptane/MeOH solvent, neopentyl glycol additive

For industrial scale-up, the extreme steric demands of DTBM-SEGPHOS are mandatory to achieve viable enantiopurity where standard BINAP derivatives fail entirely.

Binary Reactivity in Pd(II)-Catalyzed Asymmetric Hydrogenation

The massive steric bulk of DTBM-SEGPHOS provides essential non-covalent interactions that stabilize catalytic intermediates. In the Pd(II)-catalyzed asymmetric hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, (R)-DTBM-SEGPHOS acts as a highly effective catalyst achieving turnover numbers (S/C) up to 5,000 [1]. In stark contrast, the unsubstituted parent ligand (R)-SEGPHOS completely fails to catalyze the transformation [1].

Evidence DimensionCatalytic turnover (S/C) and reactivity
Target Compound DataHighly active (up to 5,000 S/C)
Comparator Or Baseline(R)-SEGPHOS (Fails to catalyze / 0 conversion)
Quantified DifferenceBinary threshold (Active vs. Inactive)
ConditionsPd(II)-catalyzed hydrogenation of α-acyloxy-1-arylethanones

Procurement must prioritize the DTBM variant over standard SEGPHOS for specific Pd-catalyzed cleavages, as the unsubstituted backbone lacks the necessary steric network to stabilize the transition state.

Rescue of Yield and Selectivity in Ir-Catalyzed Asymmetric Cyclization

In the Ir-catalyzed asymmetric cyclization of 2,2-diphenyl-4-pentenoic acid to γ-lactones, the choice of ligand dictates both yield and stereocontrol. Baseline screening with (R)-BINAP resulted in a commercially unviable 8% yield and 13% ee [1]. Switching to (R)-DTBM-SEGPHOS, followed by solvent optimization, increased the yield to 95% and the enantioselectivity to 81% ee [1].

Evidence DimensionYield and Enantiomeric Excess (ee)
Target Compound Data95% yield, 81% ee
Comparator Or Baseline(R)-BINAP (8% yield, 13% ee)
Quantified Difference87% absolute increase in yield, 68% absolute increase in ee
Conditions[IrCl(coe)2]2 catalyst, NMP solvent, 100 °C

Demonstrates that DTBM-SEGPHOS can rescue a low-yielding, poorly selective Ir-catalyzed cyclization, making it a critical enabler for synthesizing chiral γ-lactone building blocks.

High-Purity Synthesis of Dihydrobenzoxazinone Pharmaceutical Precursors

For the synthesis of biologically active chiral dihydrobenzoxazinones, the hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters requires precise enantiofacial discrimination. Using Rh/(S)-DTBM-SegPhos, the reaction achieves >99% conversion and >99% ee [1]. This provides a highly reliable, process-ready route to these pharmaceutical intermediates without the need for downstream chiral resolution [1].

Evidence DimensionConversion and Enantioselectivity
Target Compound Data>99% conversion, >99% ee
Comparator Or BaselineStandard unoptimized Rh-ligand systems (typically yield moderate ee)
Quantified DifferenceNear-perfect conversion and stereocontrol (>99% ee)
ConditionsRh(NBD)2BF4 catalyst, optimized solvent

Secures high-purity pharmaceutical intermediates at the catalysis stage, eliminating the need for costly and wasteful downstream chiral resolution steps.

Kilogram-Scale Asymmetric 1,4-Additions (Hayashi Additions)

Ideal for industrial-scale Rh-catalyzed additions where standard ligands like BINAP fail. The extreme steric bulk of DTBM-SEGPHOS enables the production of chiral cyclic ketones with >99% ee, successfully validated on a 100 kg pilot scale[1].

Synthesis of Chiral gamma-Lactones and Dihydrobenzoxazinones

The preferred ligand for Ir- and Rh-catalyzed cyclizations and hydrogenations to produce high-value pharmaceutical building blocks. It rescues low-yielding reactions and provides near-perfect stereocontrol, bypassing the need for downstream chiral resolution [2].

Demanding Pd-Catalyzed Asymmetric Hydrogenations

Essential for reactions requiring extended non-covalent stabilization of the transition state. In specific Pd-catalyzed C-O bond cleavages and hydrogenations, DTBM-SEGPHOS maintains high turnover numbers where unsubstituted SEGPHOS is completely inactive [3].

XLogP3

21.8

Dates

Last modified: 08-19-2023
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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